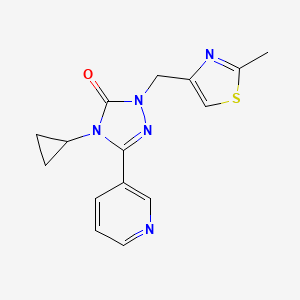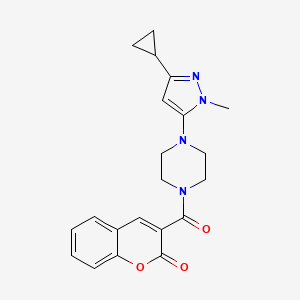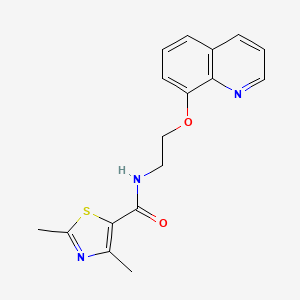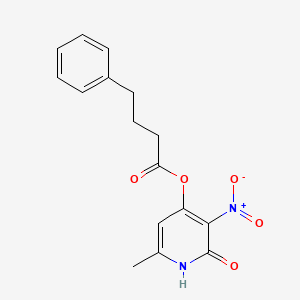
(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to a class of compounds known as Janus kinase inhibitors, which are used to treat a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune system. By inhibiting these enzymes, (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide reduces inflammation and other symptoms associated with autoimmune diseases.
Mechanism of Action
(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune system. These enzymes are involved in the signaling pathways that lead to the production of cytokines, which are proteins that regulate the immune response. By inhibiting these enzymes, (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide reduces the production of cytokines, which in turn reduces inflammation and other symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide has a number of biochemical and physiological effects. It has been shown to reduce inflammation and other symptoms associated with autoimmune diseases. It also has an effect on the immune system, reducing the production of cytokines and other immune system molecules. In addition, (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide has been shown to have an effect on the cardiovascular system, reducing the risk of heart disease and stroke.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide is its effectiveness in treating autoimmune diseases. It has been shown to be effective in reducing inflammation and other symptoms associated with these diseases. However, there are also some limitations to using (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide in lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. In addition, it can be difficult to obtain in sufficient quantities for large-scale experiments.
Future Directions
There are a number of future directions for research on (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide. One area of research is the development of new Janus kinase inhibitors that are more effective and have fewer side effects than (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide. Another area of research is the use of (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide in combination with other drugs to treat autoimmune diseases. Finally, there is a need for more research on the long-term effects of (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide on the immune system and other physiological systems.
Synthesis Methods
(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide is synthesized through a multistep process that involves the reaction of a cyclopropylamine with a diene to form a dienamine intermediate. This intermediate is then reacted with a ketone to form the final product. The synthesis of (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide is a complex process that requires specialized equipment and expertise.
properties
IUPAC Name |
(E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-16(2)9-3-4-13(17)15-14(12-5-6-12)7-10-18-11-8-14/h3-4,12H,5-11H2,1-2H3,(H,15,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHFMHJXRYCWIA-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CCOCC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CCOCC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3015402.png)



![2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B3015407.png)



![[9a-(Hydroxymethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazin-8-yl]-(2-chloropyridin-3-yl)methanone](/img/structure/B3015413.png)


![N-(3-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3015422.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3015423.png)